Soyasaponin A1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

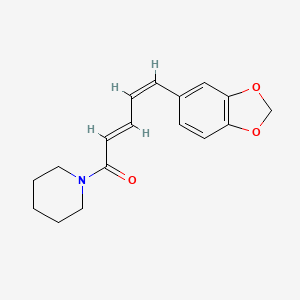

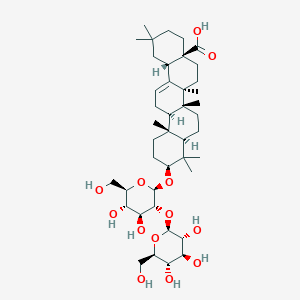

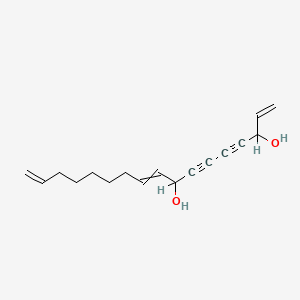

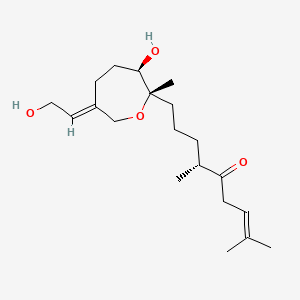

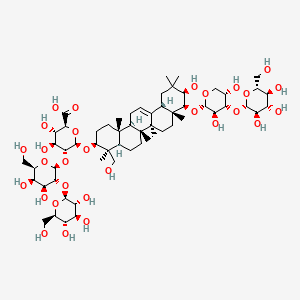

Soyasaponin A1 is a triterpenoidal saponin compound predominantly found in soybeans (Glycine max). Saponins are a class of naturally occurring compounds known for their surfactant properties and diverse biological activities, including fungicidal, antimicrobial, and insecticidal effects . This compound, along with other soyasaponins, has garnered significant interest due to its potential health benefits and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Soyasaponin A1 is typically isolated from the hydro-alcoholic extract of soybeans. The extraction process involves several steps, including solvent extraction, purification, and characterization using techniques such as NMR spectroscopy and mass spectrometry . The compound is obtained as a white amorphous powder with a molecular formula of C67H112O29 .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from soybean plants. The process involves large-scale solvent extraction followed by purification steps to isolate the desired saponin. Advanced chromatographic techniques are employed to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Soyasaponin A1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis is used to break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.

Glycosylation: Enzymatic glycosylation is employed to attach sugar moieties to the aglycone, enhancing its solubility and bioavailability.

Major Products Formed

The major products formed from these reactions include various glycosides and aglycones, which exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

Chemistry: Used as a surfactant and emulsifying agent in chemical formulations.

Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological research and agriculture.

Mecanismo De Acción

Soyasaponin A1 exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.

Anti-atherosclerotic: Reduces hypercholesterolemia and inflammation by modulating the TLR4/MyD88/NF-κB signaling pathway.

Cholesterol-lowering: Enhances the excretion of bile acids and reduces the absorption of dietary cholesterol.

Comparación Con Compuestos Similares

Soyasaponin A1 is part of a larger group of soyasaponins, which include soyasaponins A2, M1, M2, and M3 . While these compounds share similar structural features, this compound is unique in its specific glycosylation pattern and biological activities. For instance, soyasaponin A2 also exhibits anti-atherosclerotic properties but differs in its effects on lipid profiles and bile acid metabolism .

List of Similar Compounds

- Soyasaponin A2

- Soyasaponin M1

- Soyasaponin M2

- Soyasaponin M3

- Robinioside

Propiedades

Número CAS |

78693-94-4 |

|---|---|

Fórmula molecular |

C59H96O29 |

Peso molecular |

1269.4 g/mol |

Nombre IUPAC |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H96O29/c1-54(2)16-23-22-8-9-29-56(4)12-11-30(83-53-45(38(72)37(71)43(85-53)48(77)78)87-52-44(36(70)33(67)27(19-62)82-52)86-51-40(74)35(69)32(66)26(18-61)81-51)57(5,21-63)28(56)10-13-59(29,7)58(22,6)15-14-55(23,3)47(46(54)76)88-49-41(75)42(24(64)20-79-49)84-50-39(73)34(68)31(65)25(17-60)80-50/h8,23-47,49-53,60-76H,9-21H2,1-7H3,(H,77,78) |

Clave InChI |

XFXHYKZIZSNVSQ-UHFFFAOYSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

SMILES isomérico |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)(C)C)C)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

melting_point |

240 - 242 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.